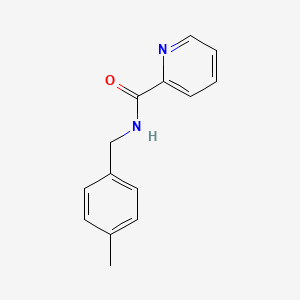

N-(4-Methylbenzyl)picolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C14H14N2O/c1-11-5-7-12(8-6-11)10-16-14(17)13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,16,17) |

InChI Key |

IPQGJKYDPVNOEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Methylbenzyl Picolinamide and Its Analogs

Advanced Synthetic Strategies for Diversification and Yield Enhancement

Modern synthetic organic chemistry offers several advanced strategies to improve the efficiency, yield, and diversity of picolinamide (B142947) synthesis.

Flow Chemistry: Continuous flow synthesis is increasingly being adopted for the manufacturing of active pharmaceutical ingredients and their intermediates. nih.gov This technology offers advantages such as improved reaction control, enhanced safety, and ease of scalability. Flow systems have been used for the asymmetric synthesis of chiral intermediates using picolinamide catalysts, demonstrating the platform's applicability to picolinamide-related chemistry. nih.gov

Catalytic C-H Functionalization: The picolinamide group is a highly effective directing group for transition-metal-catalyzed C-H functionalization. figshare.comresearchgate.net This allows for the direct introduction of various functional groups at specific positions on the substrate, enabling rapid diversification of a core structure. For example, palladium-catalyzed acetoxylation of γ-C(sp³)-H bonds in N-alkylpicolinamides has been achieved, showcasing the ability to modify the alkylamine portion of the molecule. researchgate.net This strategy allows for late-stage functionalization, which is highly valuable in medicinal chemistry for creating libraries of related compounds. researchgate.net

Sustainable and Atom-Economical Routes: There is a growing emphasis on developing sustainable synthetic methods. This includes using renewable starting materials and designing atom-economical reactions. For instance, synthetic routes to picolinamide fungicides have been designed to be sustainable by using biocatalysis and chiral pool building blocks derived from renewable feedstocks like furfural. digitellinc.com Additionally, methods that avoid stoichiometric activating agents, such as the direct amidation using urea, contribute to improved atom economy. core.ac.uk The development of novel methods for generating N-aryl amino alcohols from N,N-disubstituted picolinamides via a reduction/ring-opening reaction also represents an efficient and atom-economical route where the picolinic acid moiety can be recovered. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. google.comorganic-chemistry.org While direct palladium-catalyzed amidation between picolinic acid and 4-methylbenzylamine (B130917) is not the most common route, palladium catalysis is instrumental in the functionalization of the picolinamide scaffold, often utilizing the picolinamide group itself as a directing group for C-H activation. nih.govnih.gov

One prominent application involves the palladium-catalyzed arylation of C-H bonds. The picolinamide moiety can act as a bidentate directing group, coordinating to the palladium catalyst and facilitating the activation of otherwise inert C-H bonds at specific positions for subsequent coupling with aryl halides or other partners. nih.gov For instance, palladium-catalyzed intramolecular amination of unactivated sp3 C-H bonds can lead to the formation of various heterocyclic structures, such as indolines and isoindolines, starting from picolinamide derivatives. nih.gov This highlights the power of palladium catalysis to construct complex molecular architectures from simple picolinamide precursors.

A study on the synthesis of imides through a palladium-catalyzed decarboxylative amidation of α-oxocarboxylic acids with N-acylpicolinamides demonstrates a creative use of palladium catalysis. rsc.org While not a direct synthesis of N-(4-Methylbenzyl)picolinamide, this method showcases the versatility of palladium in facilitating amide bond formation through non-traditional pathways. The reaction proceeds by coupling an N-acylpicolinamide with an α-oxocarboxylic acid in the presence of a palladium catalyst, leading to the formation of an imide. rsc.org

The following table summarizes representative conditions for palladium-catalyzed reactions involving picolinamide derivatives, illustrating the types of transformations possible.

| Catalyst | Ligand | Oxidant/Reagent | Solvent | Temperature (°C) | Application |

| Pd(OAc)₂ | --- | PhI(OAc)₂ | Toluene | 80-120 | Intramolecular C-H/N-H coupling for heterocycle synthesis nih.gov |

| Pd(OAc)₂ | --- | K₂S₂O₈ | Toluene/Water | 100 | Decarboxylative amidation of α-oxocarboxylic acids rsc.org |

| Pd(TFA)₂ | (S)-t-BuPyOx | --- | 1,2-dichloroethane | Room Temp | Asymmetric conjugate addition researchgate.net |

These examples underscore the potential of palladium catalysis to create diverse picolinamide-based structures, which could be adapted for the synthesis of this compound analogs or for the further functionalization of the target molecule itself.

Novel Approaches for Enhanced Scalability

The large-scale synthesis of picolinamides presents challenges related to cost, efficiency, and sustainability. google.com Consequently, research has focused on developing novel, scalable approaches that often minimize the use of expensive or hazardous reagents and simplify purification processes.

Direct amidation of carboxylic acids with amines is an atom-economical approach. One such method employs tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, as an effective reagent for the direct coupling of a wide range of carboxylic acids and amines. acs.orgacs.org This method is operationally simple, can be performed open to the air, and often allows for product purification through simple filtration, avoiding the need for chromatography. acs.orgacs.org The reaction of picolinic acid with benzylamine (B48309) derivatives under these conditions could provide a scalable route to this compound.

Another strategy for scalable amide bond formation involves the use of silane-mediated coupling. Diphenylsilane, in the presence of a suitable base, has been shown to be effective for the direct amidation of carboxylic acids and amines. rsc.org This method offers high yields and can be performed under relatively mild thermal or microwave conditions. The synthesis of N-benzylpicolinamide has been successfully demonstrated using this procedure, achieving a high isolated yield. rsc.org

The following table outlines key features of these scalable methods for picolinamide synthesis.

| Method | Reagent/Catalyst | Solvent | Key Advantages |

| Borate-mediated amidation | B(OCH₂CF₃)₃ | Acetonitrile | Operationally simple, mild conditions, often no chromatography needed acs.orgacs.org |

| Silane-mediated amidation | Diphenylsilane | --- | High yields, applicable to microwave synthesis rsc.org |

| Acid Chloride Formation | Thionyl Chloride | Dichloromethane | Established method, but can lead to side products nih.gov |

A supporting information document for a study on rare earth/lithium complexes provides a direct synthesis for a close analog, N-methyl-N-(4-methylbenzyl)picolinamide. rsc.org This synthesis was achieved via column chromatography purification, yielding the product as colorless crystals. rsc.org While this specific example involves an N-methylated analog, the fundamental amide coupling is directly relevant and demonstrates a successful laboratory-scale synthesis.

Furthermore, patent literature often describes processes optimized for industrial-scale production. For instance, processes for preparing picolinamide fungicides highlight the need for operationally simple and limited-step syntheses to be cost-effective at scale. google.com These often involve the coupling of a picolinic acid derivative with an appropriate amine under conditions designed for high throughput and purity. google.comgoogle.com

Coordination Chemistry and Ligand Design Principles

Picolinamide (B142947) as a Ligand in Transition Metal Complexes

Picolinamide and its substituted analogues have been extensively used to create a wide array of discrete and polymeric coordination compounds with numerous d- and f-block metal cations. researchgate.net The versatility of the picolinamide scaffold allows for a variety of coordination behaviors, which can be tuned by modifying the ligand structure.

The multifunctionality of the carboxamide group allows picolinamide ligands to exhibit diverse coordination modes. researchgate.net The most prevalent mode is as a neutral, bidentate ligand that coordinates to a metal center through the pyridine (B92270) nitrogen and the amide oxygen atoms (N,O-chelation). researchgate.nethud.ac.uk This arrangement forms a stable five-membered chelate ring. researchgate.net

However, other coordination modes have been observed, depending on the metal ion, reaction conditions, and the presence of substituents on the picolinamide backbone. hud.ac.uk These include:

Monodentate Coordination : The ligand binds to the metal center only through the pyridine nitrogen atom. This is often observed when bulky substituents on the amide nitrogen create steric hindrance that prevents the amide oxygen from coordinating. researchgate.net

(N,N) Bidentate Coordination : The ligand can lose its amide proton and coordinate through the pyridine nitrogen and the deprotonated amide nitrogen. This mode is more common with certain transition metals like ruthenium and rhodium. hud.ac.ukacs.org

Bridging Ligand : In polynuclear complexes, the picolinamide ligand can bridge two metal centers.

The coordination of picolinamide ligands to metal centers results in various coordination geometries, which are influenced by the metal ion's preference and the stoichiometry of the complex. Common geometries include distorted octahedral, square-pyramidal, and square-planar arrangements. researchgate.netresearchgate.net For example, in complexes with nickel(II), zinc(II), and cadmium(II), picolinamide acts as an N,O-chelator, leading to distorted octahedral geometries. researchgate.net Similarly, some iridium(III) complexes supported by 2-picolinamide ligands also adopt these varied coordination modes, forming five-membered metallacycles. rsc.org

Modifying the picolinamide structure by introducing substituents on the pyridine ring or the amide nitrogen has a profound impact on the formation and properties of the resulting metal complexes. nih.gov Substituents can alter the ligand's electronic properties (its ability to donate or withdraw electron density) and steric profile (its bulkiness), which in turn influences the stability, solubility, and even the coordination mode of the complex. researchgate.netnih.gov

For instance, the introduction of bulky groups on the amide nitrogen, such as isopropyl or isobutyl, can sterically hinder the approach to the metal center, potentially favoring a monodentate coordination mode over the more common bidentate chelation. researchgate.net Conversely, modifying the electronic nature of the ligand, such as adding fluorine substituents, can affect the redox properties of the metal center, which is a crucial factor in the catalytic efficacy of the complex. nih.gov The halide substituents on rhodium(III) dihalido complexes with N-(3-X-phenyl)picolinamide ligands have been shown to significantly affect the stability of isomers. uea.ac.uk

| Ligand Modification | Effect on Complex Formation | Example |

| Bulky N-Substituents | Can favor monodentate over bidentate coordination due to steric hindrance. researchgate.net | N,N-diisopropylpyridine-2-carboxamide with Pd(II) shows monodentate binding. researchgate.net |

| Electron-Withdrawing Groups | Can alter the redox properties of the metal center, impacting catalytic activity. nih.gov | Fluorine-substituted picolinamides in copper-catalyzed reactions. nih.gov |

| Halide Substituents | Can influence the isomeric preference and stability of the final complex. uea.ac.uk | Halide exchange from chloride to iodide in rhodium complexes leads to single trans isomers. hud.ac.ukuea.ac.uk |

Metal Complexes of N-(4-Methylbenzyl)picolinamide Derivatives

While specific research focusing solely on this compound is limited in the provided sources, the principles derived from closely related picolinamide derivatives allow for a detailed understanding of its expected coordination behavior. The 4-methylbenzyl group introduces specific electronic and steric characteristics that influence metal-ligand interactions.

The synthesis of metal complexes with picolinamide-type ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. hud.ac.uk For example, ruthenium(III) complexes have been prepared by reacting RuCl₃ with functionalized picolinamide ligands. hud.ac.uk Similarly, palladium(II) complexes are formed by reacting PdCl₂ with the appropriate picolinamide derivative. researchgate.net

| Metal Precursor | Ligand Type | General Reaction Conditions | Resulting Complex Type |

| RuCl₃·xH₂O | Functionalized Picolinamides | Ethanol, Reflux | RuX₂L₂ (X = Cl, I) hud.ac.uk |

| PdCl₂ | N-substituted Picolinamides | Not specified | [PdCl₂L₂] or [PdCl₂L] researchgate.net |

| ZnCl₂ | Picolinoyl(4-ethylthiosemicarbazide) | Methanol, Base (Et₃N) | [Zn(L)₂] vnu.edu.vn |

| CoCl₂ | Picolinoyl(4-ethylthiosemicarbazide) | Methanol | [Co(L)₂]Cl vnu.edu.vn |

| R₂SnO | N²,N⁶-bis(benzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide | Toluene, Reflux | [R₂Sn(L)] uky.edu |

The structural characterization of these complexes is crucial for understanding their properties. Standard techniques include:

The N-(4-methylbenzyl) substituent plays a dual role in modulating the metal-ligand interactions through electronic and steric effects.

Electronic Effects : The 4-methyl group on the benzyl (B1604629) ring is an electron-donating group. Through inductive and hyperconjugation effects, it increases the electron density on the aromatic ring, which in turn enhances the electron-donating ability of the amide nitrogen. This increased basicity can lead to a stronger coordination bond with the metal center. The selection of appropriate ligands is critical as it determines the molecular arrangement and intermolecular interactions. nih.gov

Steric Effects : The benzyl group itself is sterically demanding. This bulk can influence the coordination geometry around the metal center, potentially forcing other ligands to adopt specific positions to minimize steric clash. researchgate.net In palladium(II) chemistry, for instance, a combination of steric hindrance from the ligand and electronic effects of the metal can control coordination preferences, leading to different complex stoichiometries (e.g., 2:1 vs. 1:1 ligand-to-metal ratio). researchgate.net The interplay between steric and electronic factors is a key consideration in designing complexes with desired properties. chemrxiv.org

Rational Design of Picolinamide-Based Ligands

The tunability of the picolinamide scaffold makes it an excellent platform for the rational design of ligands for specific applications. By strategically modifying the substituents, chemists can fine-tune the steric and electronic environment around a metal center to achieve a desired outcome. nih.gov

This design approach has been successfully applied in several areas:

Catalysis : Picolinamide-based ligands have been designed for transition metal-catalyzed reactions. For example, iridium complexes with picolinamide-based ligands have been developed as catalysts for the dehydrogenation of formic acid. nih.gov The design of these ligands aims to enhance catalyst stability and activity.

Materials Science : Tetracoordinated organoboron complexes supported by picolinamide ligands have been synthesized, exhibiting aggregation-induced emission (AIE) properties, which are valuable for developing new luminescent materials. nih.gov

Supramolecular Chemistry : Picolinamide-based linkers have been used in the design of lanthanide-based metal-organic polyhedra and helicates. bham.ac.uk The size and rigidity of the linker between picolinamide binding units can be systematically varied to control the formation of specific supramolecular architectures. bham.ac.uk

The rational design of these ligands often involves computational modeling to predict how structural changes will affect the properties of the metal complex before synthesis is undertaken. nih.gov This structure-based approach accelerates the discovery of new functional molecules.

Ligand Architecture for Specific Metal Interactions

The efficacy and selectivity of a ligand in coordination chemistry are profoundly influenced by its three-dimensional structure, a concept known as ligand architecture. For this compound, its architecture is defined by the spatial arrangement of its picolinamide head and the N-substituted 4-methylbenzyl group. This structure dictates how the ligand preorganizes itself for metal binding and the nature of the resulting metal complex.

Key architectural considerations for this compound include:

Bite Angle: The N(pyridine)-C-C-O(amide) atoms form a rigid five-membered chelate ring upon coordination. The resulting bite angle is a critical parameter that influences the stability of the complex and the geometry it adopts around the metal center.

Steric Hindrance: The 4-methylbenzyl group attached to the amide nitrogen introduces steric bulk. This group can influence the approach of other ligands to the metal center and can affect the final coordination number and geometry of the complex. For instance, bulky substituents can prevent the formation of higher-coordinate complexes.

Conformational Flexibility: While the picolinamide core is relatively rigid, the benzyl group has rotational freedom. This flexibility can allow the ligand to adapt to the preferred coordination environment of different metal ions. nih.gov However, excessive flexibility can be entropically unfavorable for complex formation. Ligands with a degree of pre-organization, where the donor atoms are already positioned for binding, often form more stable complexes. rsc.org

Electronic Effects: The methyl group on the benzyl ring is a weak electron-donating group. This can subtly influence the electron density on the amide nitrogen and, by extension, the donor strength of the amide oxygen. These electronic modifications can tune the ligand's affinity for different metal ions.

Research on analogous picolinamide structures demonstrates that the fundamental bidentate coordination mode is generally conserved despite various substitutions on the N-aryl group. For example, N-phenylpicolinamide and its derivatives form stable complexes with transition metals like manganese, adopting distorted octahedral geometries. This suggests that the core coordination behavior of this compound would be similar, with the 4-methylbenzyl group primarily modulating the secondary coordination sphere and solid-state packing. The design of related picolinamide ligands has been explored for creating specific catalytic properties in metal complexes, such as in ruthenium-catalyzed transamidation reactions.

| Structural Component | Role in Coordination | Effect on Metal Complex |

|---|---|---|

| Pyridine Ring | Primary Donor Site (Nitrogen) | Forms a strong coordinate bond; influences electronic properties (π-acceptor/σ-donor). |

| Amide Group | Primary Donor Site (Oxygen) | Completes the bidentate chelate ring; its strength as a donor can be tuned by substituents. |

| 4-Methylbenzyl Group | Steric and Electronic Modifier | Influences the secondary coordination sphere, solubility, and crystal packing; can affect kinetic stability. |

| Chelate Ring | Stabilizing Feature | Forms a stable 5-membered ring upon coordination, leading to enhanced thermodynamic stability (chelate effect). |

Polydentate Ligand Systems

Ligands are classified based on their "denticity," which refers to the number of donor atoms they use to bind to a central metal ion. fiveable.me this compound is an example of a bidentate ligand, as it forms two bonds to a metal center simultaneously through two separate donor atoms: the nitrogen of the pyridine ring and the oxygen of the amide carbonyl group. fiveable.me

Polydentate ligands, also known as chelating agents, are molecules that can form multiple bonds to a single metal ion. fiveable.me This class includes bidentate (two bonds), tridentate (three bonds), tetradentate (four bonds), and so on. The ability to form multiple bonds and create a ring structure that includes the metal ion is called chelation. fiveable.me

The primary advantage of polydentate ligands over monodentate ligands (which form only one bond) is the "chelate effect." This refers to the enhanced thermodynamic stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands. fiveable.me The chelate effect arises because the dissociation of one donor atom from the metal does not lead to the complete dissociation of the ligand; the other donor atom holds it in place, increasing the probability of the first bond re-forming. This results in significantly higher stability constants for complexes with polydentate ligands. fiveable.me

In the context of this compound, its bidentate nature is crucial to its function as a ligand. By binding through both the nitrogen and oxygen atoms, it forms a stable five-membered chelate ring with the metal ion. This chelation is a defining feature of its coordination chemistry. While this compound itself is bidentate, the picolinamide scaffold can be incorporated into larger, more complex molecular skeletons to create ligands of higher denticity. mdpi.com For instance, multiple picolinamide units could be linked together to create tetradentate or hexadentate ligands, capable of enveloping a metal ion more completely. The design of such systems is a key strategy in developing highly selective agents for specific metal ions. mdpi.com

| Denticity | Definition | Example Compound |

|---|---|---|

| Monodentate | Forms one bond to a metal ion. | Ammonia (NH₃) |

| Bidentate | Forms two bonds to a metal ion. | This compound |

| Tridentate | Forms three bonds to a metal ion. | Terpyridine |

| Hexadentate | Forms six bonds to a metal ion. | Ethylenediaminetetraacetate (EDTA) fiveable.me |

Advanced Applications in Catalysis

Homogeneous Catalysis with Picolinamide-Metal Complexes

In homogeneous catalysis, picolinamide (B142947) ligands, including N-(4-Methylbenzyl)picolinamide, form soluble complexes with transition metals, creating active and selective catalysts for a variety of organic transformations. The ability to modify the picolinamide backbone allows for fine-tuning of the catalyst's performance.

The catalytic hydrogenation of carbon dioxide (CO₂) into value-added chemicals like formic acid is a critical area of research for sustainable chemistry. Picolinamide-based ligands have been instrumental in developing highly efficient iridium catalysts for this transformation. researchgate.net Complexes of the type [Cp*Ir(R-pica)X] (where 'pica' is a picolinamide derivative) have demonstrated remarkable activity in the hydrogenation of CO₂ in aqueous media. researchgate.net

The design of these catalysts often leverages the electronic effects of substituents on the picolinamide ligand. For instance, creating an anionic coordinating atom through the deprotonation of a hydroxyl group on the ligand, as seen in a 4-hydroxy-N-methylpicolinamidate ligand, can produce a strong electron-donating effect. acs.org This enhanced electron density on the metal center is crucial for high catalytic activity. A catalyst featuring this design concept exhibited excellent performance even under ambient conditions (25 °C, 0.1 MPa CO₂/H₂), achieving high turnover numbers (TON) and turnover frequencies (TOF). researchgate.netacs.org

Table 1: Performance of a Picolinamide-Iridium Complex in CO₂ Hydrogenation

| Catalyst | Conditions | TON | TOF (h⁻¹) | Formate (B1220265) Conc. (M) |

|---|---|---|---|---|

| [Cp*Ir(4-hydroxy-N-methylpicolinamidate)OH] | 25 °C, 0.1 MPa, basic water | 14,700 | 167 | 0.64 |

Data sourced from studies on highly active iridium catalysts with deprotonated picolinamide ligands. researchgate.netacs.org

Mechanistic studies suggest that the hydrogenation process can proceed via an outer-sphere mechanism, and the catalytic system allows for pH-controlled reversible hydrogen storage. unizar.es

Transamidation, the conversion of one amide into another by reaction with an amine, is a fundamentally important but challenging reaction due to the low reactivity of the amide bond. researchgate.net While specific studies focusing on this compound in homogeneous metal-catalyzed transamidation are not extensively detailed in the reviewed literature, the reactivity of the picolinamide group is of significant interest.

Research has shown that metal catalysts are often necessary to facilitate this transformation under milder conditions. researchgate.net For example, cerium oxide has been used as a reusable heterogeneous catalyst for the transamidation of picolinamide with n-octylamine under solvent-free conditions. researchgate.net In the realm of homogeneous catalysis, Lewis acidic complexes such as those of zirconium and hafnium have been shown to catalyze the equilibration between tertiary amides and secondary amines. bath.ac.uk These examples underscore the principle that metal-ligand cooperation is key to activating the otherwise inert amide C-N bond, a principle applicable to complexes derived from this compound.

Picolinamide moieties are increasingly being incorporated into chiral ligand scaffolds to induce asymmetry in metal-catalyzed reactions. By attaching the picolinamide group to a chiral backbone, such as a cinchona alkaloid, researchers have created powerful bifunctional catalysts. nih.govacs.org

In one notable application, an epi-cinchonidine-derived ligand functionalized with a picolinamide group was used in conjunction with a copper(II) catalyst for the enantioselective Mannich-type reaction of α-isocyanoacetates with ketimines. nih.gov The picolinamide unit plays a crucial role in the ligand's coordination to the metal and in establishing noncovalent interactions that govern the stereochemical outcome of the reaction. Fine-tuning of substituents on the picolinamide ring was found to be critical for achieving optimal stereoselectivity. nih.gov Similarly, such ligands have been applied to the vinylogous Mannich reaction, again using a copper catalyst, to produce valuable α,β-diamino acid precursors with excellent stereocontrol. nih.govacs.org Cinchona-picolinamide hybrids have also proven effective in the asymmetric hydrosilylation of imines. diva-portal.org

Table 2: Examples of Picolinamide-Containing Ligands in Enantioselective Catalysis

| Reaction Type | Metal Catalyst | Chiral Scaffold | Key Finding |

|---|---|---|---|

| Asymmetric Mannich Reaction | Copper(II) | epi-Cinchonidine | Picolinamide substitution optimized stereoselectivity. nih.govacs.org |

| Asymmetric Hydrosilylation | Not specified | Cinchona Alkaloid | Novel picolinamide catalysts developed for reducing imines. diva-portal.org |

Heterogeneous Catalysis and Immobilized Picolinamide Systems

Immobilizing homogeneous catalysts onto solid supports combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. researchgate.net Picolinamide-based complexes have been successfully heterogenized for various applications.

The choice of support and the method of functionalization are critical for the performance of the immobilized catalyst. Mesoporous silica (B1680970), with its high surface area, is a common choice. nih.govacs.org A successful strategy involves modifying the picolinamide ligand with a reactive functional group that can be covalently anchored to the support.

For instance, an iridium picolinamide complex was immobilized by first synthesizing a ligand containing a (3-triethoxysilyl)propyl group on the amide nitrogen. nih.govacs.org This silyl-functionalized ligand was then attached to mesoporous silica beads via a sol-gel process, resulting in a catalyst with homogeneously distributed active sites. nih.govacs.org Another advanced approach involves supporting an iridium picolinamide complex on a 3D fibrous silica functionalized with a tetracoordinate aluminum hydride, which provides a strong Lewis acidic anchoring site. researchgate.netrsc.org

Table 3: Support Materials and Functionalization for Immobilized Picolinamide Catalysts

| Catalyst Complex | Support Material | Functionalization Strategy |

|---|---|---|

| Iridium Picolinamide | Mesoporous Silica | Sol-gel process with a (3-triethoxysilyl)propyl-modified picolinamide ligand. nih.govacs.org |

| Iridium Picolinamide | 3D Fibrous Silica | Anchoring onto a surface-modified support featuring tetracoordinate aluminum hydride sites. researchgate.netrsc.org |

Understanding the structure and behavior of the catalyst on the support surface is key to optimizing its performance. Advanced analytical techniques are employed to probe the nature of the immobilized active sites. Dynamic Nuclear Polarization Surface-Enhanced NMR Spectroscopy (DNP-SENS) and X-ray Absorption Spectroscopy (XAS) have been used to study iridium picolinamide catalysts on silica. nih.govacs.org

These investigations have revealed the formation of cationic iridium sites that are stabilized by the support surface. acs.org This surface stabilization can lead to different reaction pathways compared to the analogous homogeneous catalyst. acs.org For the dehydrogenation of formic acid, a proposed mechanism on a silica-supported iridium picolinamide catalyst involves the coordination of formate, followed by the release of CO₂, generation of an iridium-hydride intermediate, and subsequent evolution of H₂ gas to regenerate the active site. rsc.org Remarkably, in the case of CO₂ hydrogenation, the immobilized iridium picolinamide catalyst showed essentially the same catalytic activity as its molecular counterpart, indicating that the heterogenization process successfully preserved the catalytically active species. nih.govacs.org

Organoboron Chemistry and Catalytic Transformations

While research into the specific applications of This compound in organoboron chemistry is not extensively documented in publicly available scientific literature, the broader class of picolinamide-supported ligands has demonstrated significant potential in this field. The following section details the synthesis and properties of tetracoordinated organoboron complexes supported by picolinamide derivatives, which serves as a model for the potential applications of this compound.

The picolinamide backbone is a versatile chelating ligand in coordination chemistry, though its use in the preparation of tetracoordinated organoboron complexes is a more recent development. nih.govfrontiersin.org Research has primarily focused on derivatives such as N-phenylpicolinamide to synthesize these complexes. nih.gov These studies have revealed that picolinamide-supported tetracoordinated organoboron complexes can be synthesized, and they exhibit interesting photophysical properties, such as aggregation-induced emission (AIE). nih.govfrontiersin.orgnih.gov

The general synthesis of these complexes involves the reaction of a picolinamide derivative with an aryl trifluoroborate, which serves as the source of the diaryl boronyl segment. nih.govnih.gov This method allows for the introduction of various aryl motifs with diverse functional groups. nih.govnih.gov The resulting five-membered boron-containing complexes are formed through the chelation of the picolinamide ligand to the boron center. nih.gov

While the catalytic activity of these specific picolinamide-supported organoboron complexes in organic transformations is still an emerging area of research, their stability and unique electronic properties suggest potential for use in catalysis. The coordination of the picolinamide ligand to the boron atom can modulate the electronic properties of the complex, which is a key factor in designing catalysts for specific organic reactions.

The following table summarizes the synthesis of various picolinamide-supported tetracoordinated organoboron complexes based on published research.

Table 1: Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes

| Picolinamide Ligand | Boron Source | Synthesized Complex | Yield (%) |

|---|---|---|---|

| N-phenylpicolinamide | Potassium phenyltrifluoroborate | 1,1,2-triphenyl-1,2-dihydro-3H-1λ⁴,8λ⁴- nih.govCurrent time information in New York, NY, US.diazaborolo[1,5-a]pyridin-3-one | Not specified |

| N-phenylpicolinamide | Potassium (4-fluorophenyl)trifluoroborate | 1,1-bis(4-fluorophenyl)-2-phenyl-1,2-dihydro-3H-1λ⁴,8λ⁴- nih.govCurrent time information in New York, NY, US.diazaborolo[1,5-a]pyridin-3-one | 78 |

| N-phenylpicolinamide | Potassium (4-(tert-butyl)phenyl)trifluoroborate | 1,1-bis(4-(tert-butyl)phenyl)-2-phenyl-1,2-dihydro-3H-1λ⁴,8λ⁴- nih.govCurrent time information in New York, NY, US.diazaborolo[1,5-a]pyridin-3-one | 64 |

| N-phenylpicolinamide | Potassium (4-(methylthio)phenyl)trifluoroborate | 1,1-bis(4-(methylthio)phenyl)-2-phenyl-1,2-dihydro-3H-1λ⁴,8λ⁴- nih.govCurrent time information in New York, NY, US.diazaborolo[1,5-a]pyridin-3-one | 65 |

Data synthesized from multiple sources. nih.govfrontiersin.org

The coordination mode of picolinamide ligands, as observed in complexes with other metals, tends to be conserved across different N-substituents, suggesting that this compound would likely form similar tetracoordinated organoboron complexes. The structural and electronic properties of these yet-to-be-synthesized complexes could offer unique opportunities in the design of catalysts for a variety of organic transformations. Further research is needed to explore the synthesis and catalytic applications of this compound-supported organoboron complexes.

Mechanistic Investigations of Biological Interactions

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies have been instrumental in elucidating the chemical features of the picolinamide (B142947) scaffold that are critical for its biological activity, particularly as mGluR4 PAMs.

The potency and affinity of picolinamide derivatives as mGluR4 PAMs are significantly influenced by the nature and position of substituents on both the picolinamide ring and the N-benzyl group. Research has demonstrated that modifications to these substituents can dramatically alter the compound's interaction with the receptor. For instance, the electronic and steric properties of the substituent on the benzyl (B1604629) ring can impact the binding affinity and allosteric modulatory effects.

| Compound | Substituent on Benzyl Ring | mGluR4 PAM Activity (EC50, µM) |

|---|---|---|

| 1 | 4-Methyl | Data Not Available in Provided Context |

| 2 | 4-Methoxy | Data Not Available in Provided Context |

| 3 | 4-Chloro | Data Not Available in Provided Context |

This table is representative of the types of data generated in SAR studies. The specific values for N-(4-Methylbenzyl)picolinamide and related analogs would be determined experimentally.

Modifications to the core picolinamide scaffold have been explored to improve potency, selectivity, and pharmacokinetic properties. The picolinamide moiety itself is considered an important pharmacophore for the allosteric modulation of the mGluR4 receptor in certain derivative series. Changes to the core structure, such as replacing the picolinamide with other heterocyclic systems, often lead to a significant loss of activity, underscoring the importance of this scaffold for mGluR4 PAM activity.

| Scaffold | Modification | Selectivity for mGluR4 |

|---|---|---|

| Picolinamide | N-(4-Methylbenzyl) | High |

| Nicotinamide (B372718) | N-(4-Methylbenzyl) | Significantly Reduced/Altered |

| Isonicotinamide | N-(4-Methylbenzyl) | Significantly Reduced/Altered |

This table illustrates the impact of scaffold modifications on selectivity, based on general findings in the literature for mGluR4 PAMs.

Mechanistic Insights into Antimicrobial Activities

Picolinamide and its derivatives have demonstrated notable antifungal properties. nih.govnih.gov Their mechanism of action involves the specific targeting of an essential fungal lipid-transfer protein, Sec14p. nih.govnih.govresearchgate.net This protein plays a crucial role in the transport of phosphatidylinositol and phosphatidylcholine, which are vital components of fungal cell membranes. nih.gov

By binding to the lipid-binding pocket of Sec14p, picolinamides effectively block its function. nih.govnih.gov This disruption of lipid transfer ultimately inhibits fungal growth. The interaction is believed to be highly specific, with the compounds loading into the hydrophobic pocket of Sec14p during a phospholipid exchange cycle and essentially occluding it in an irreversible manner. researchgate.net The identification of this unique target and mechanism opens new avenues for the rational design and optimization of novel antifungal agents based on the picolinamide scaffold. nih.govnih.gov

The antibacterial activity of picolinamide derivatives has been particularly noted against Clostridioides difficile, a significant human pathogen. nih.govnih.gov The mechanism of action for certain picolinamides involves the inhibition of cell wall biosynthesis. nih.gov This is a common and effective target for antibiotics as the cell wall is essential for bacterial survival and is absent in human cells, providing a degree of selective toxicity.

Structural modifications of the picolinamide core can dramatically influence antibacterial specificity. For example, repositioning a nitrogen atom in the pyridine (B92270) ring can shift the activity profile, leading to compounds with exquisite selectivity for C. difficile over other bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This selectivity is highly desirable as it minimizes the impact on the normal gut microbiota, potentially reducing the risk of secondary infections and antibiotic-associated diarrhea. nih.gov Other antibacterial mechanisms observed for different classes of compounds include the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, and interference with protein synthesis. lumenlearning.commdpi.com

Molecular Basis of Antitumor Activities

Derivatives of picolinamide have been investigated for their potential as antitumor agents, demonstrating significant antiproliferative activity against a variety of human cancer cell lines. nih.govnih.gov For instance, certain novel N-methylpicolinamide-4-thiol derivatives have shown potent and broad-spectrum cytotoxicity against liver, colon, lung, and melanoma cancer cell lines, with IC50 values often in the low micromolar range. nih.gov In some cases, the antiproliferative activity of these compounds surpassed that of the established anticancer drug sorafenib. nih.gov

The antiproliferative effects are often linked to the inhibition of specific cellular targets. One identified mechanism is the selective inhibition of Aurora-B kinase, a key protein involved in cell division. nih.govnih.gov By inhibiting this kinase, the picolinamide derivatives can disrupt the cell cycle and lead to the suppression of tumor cell growth. The effectiveness of these compounds can vary significantly based on their chemical structure, highlighting the importance of structure-activity relationship (SAR) studies in optimizing their anticancer properties. nih.gov

Table 1: Antiproliferative Activity of a Picolinamide Derivative (Compound 6p) and Sorafenib against Human Cancer Cell Lines nih.gov

| Cell Line | Compound 6p IC50 (μM) | Sorafenib IC50 (μM) |

| HepG2 (Liver) | 2.53 | 4.81 |

| HCT-116 (Colon) | 4.16 | 7.92 |

| SW480 (Colon) | 6.75 | 10.35 |

| SPC-A1 (Lung) | 8.24 | >20 |

| A375 (Melanoma) | 9.87 | 12.54 |

In addition to direct antiproliferative effects, the antitumor activity of compounds can be mediated through the inhibition of angiogenesis and the induction of apoptosis (programmed cell death). Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis as it supplies tumors with necessary nutrients and oxygen. mdpi.com Targeting this process is an effective cancer therapy strategy. mdpi.com

Apoptosis is a fundamental process for eliminating abnormal cells, and its induction is a key goal of many cancer treatments. nih.govmdpi.com Cancer cells often develop mechanisms to evade apoptosis, contributing to their survival and proliferation. oaepublish.com The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.com The activation of initiator caspases (like caspase-8 and -9) leads to the activation of executioner caspases (like caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. mdpi.com

Some anticancer compounds have been shown to induce apoptosis by activating caspases in a dose-dependent manner. researchgate.net The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant of whether a cell undergoes apoptosis. nih.gov By shifting this balance in favor of the pro-apoptotic proteins, anticancer agents can trigger the mitochondrial pathway of apoptosis. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of N-(4-Methylbenzyl)picolinamide in solution.

Proton and Carbon-13 NMR are instrumental in confirming the identity and structural integrity of this compound. While specific spectral data for this compound is not available in the provided search results, analysis of closely related analogs such as N-(p-Tolyl)picolinamide and N-(4-Methoxybenzyl)picolinamide allows for the prediction of its characteristic NMR signals. rsc.org The combination of one-dimensional and two-dimensional NMR experiments is a powerful approach for establishing the connectivity of protons and carbons in complex organic molecules. mdpi.com

Predicted ¹H NMR Spectral Data for this compound:

A singlet for the methyl (CH₃) protons on the benzyl (B1604629) group.

A doublet for the methylene (B1212753) (CH₂) protons connecting the benzyl group to the amide nitrogen.

A set of multiplets in the aromatic region corresponding to the protons on both the picolinamide (B142947) and the 4-methylbenzyl rings.

A broad singlet for the amide (NH) proton.

Predicted ¹³C NMR Spectral Data for this compound:

A peak in the aliphatic region for the methyl carbon.

A peak for the methylene carbon.

Multiple peaks in the aromatic region for the carbons of the pyridine (B92270) and benzene (B151609) rings.

A peak at a lower field corresponding to the carbonyl carbon of the amide group.

A supporting information document from the Royal Society of Chemistry provides ¹H and ¹³C NMR data for a series of related picolinamide compounds, which can serve as a reference for interpreting the spectra of this compound. rsc.org

Dynamic Nuclear Polarization (DNP) is a technique that significantly enhances the sensitivity of solid-state NMR (ssNMR) by transferring polarization from unpaired electrons to surrounding nuclei. nih.govacs.org This can lead to signal enhancements of several orders of magnitude, reducing experiment times from weeks to hours or days. nih.govnews-medical.net While there is no specific literature found on the application of DNP-enhanced ssNMR to this compound itself, this technique is highly valuable for studying catalytic systems. acs.org For instance, it allows for the detailed characterization of surfaces and active sites in heterogeneous catalysts at natural isotopic abundance. acs.org The methodology typically involves impregnating the sample with a solution containing stable radicals. acs.org Given the catalytic applications of related picolinamide complexes, DNP-enhanced ssNMR could be a powerful tool for investigating the interaction of this compound-based catalysts with substrates on a solid support. acs.org

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation patterns.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of thermally labile molecules like this compound. It typically reveals the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable information about the compound's structure. researchgate.netarxiv.org The fragmentation pathways can be systematically investigated to identify characteristic neutral losses and product ions, which helps in confirming the molecular structure. dphen1.com For instance, in related amide compounds, common fragmentation patterns include cleavage of the amide bond and losses of small molecules. While specific ESI-MS fragmentation data for this compound was not found, the general principles of ESI-MS/MS would apply. researchgate.net

Both GC-MS and LC-MS are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass-to-charge ratio.

GC-MS: This technique is suitable for volatile and thermally stable compounds. organomation.com For a compound like this compound, GC-MS can be used to assess its purity by separating it from any starting materials or byproducts from its synthesis. romil.com The mass spectrum obtained for the chromatographic peak corresponding to the compound provides definitive identification.

LC-MSⁿ: Liquid chromatography-mass spectrometry is particularly useful for non-volatile or thermally unstable compounds. organomation.com It is an extremely sensitive technique for which high-purity solvents are essential to minimize background noise and ion suppression. romil.comsigmaaldrich.com LC-MS can be used to determine the purity of this compound and to analyze complex reaction mixtures containing the compound. scholaris.ca The use of multiple stages of mass analysis (MSⁿ) can provide detailed structural information on the components of a mixture.

Vibrational Spectroscopy

Detailed, full experimental IR and Raman spectra for this compound are not presently available in the searched scientific literature. However, the expected characteristic vibrational frequencies can be inferred from its known functional groups and data from related compounds like picolinamide itself. nist.govpsu.edu Key vibrational modes include the N-H stretch of the amide group, the C=O (Amide I) stretch, and various modes associated with the pyridine and benzene rings.

Studies on the parent compound, picolinamide, show characteristic bands for the N-H stretching, C=O stretching, and ring vibrations. psu.edu For example, the Amide I band (primarily C=O stretch) is a strong indicator of the amide group's local environment. Surface-Enhanced Raman Scattering (SERS) studies of picolinamide on silver nanoparticles have revealed that the molecule can deprotonate at the amide nitrogen, leading to significant shifts in the vibrational frequencies of the ring and amide modes. nih.gov This indicates a strong interaction with the metal surface through the nitrogen and oxygen atoms of the resulting azanion group. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| N-H Stretch | 3350 - 3280 | Amide | sbq.org.br |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene/Pyridine Ring | alfredstate.edu |

| Aliphatic C-H Stretch | 2970 - 2850 | -CH₃, -CH₂- | alfredstate.edu |

| C=O Stretch (Amide I) | 1650 - 1620 | Amide | sbq.org.br |

| Ring C=C/C=N Stretch | 1600 - 1450 | Benzene/Pyridine Ring | nih.gov |

| Amide II (N-H bend, C-N stretch) | 1550 - 1540 | Amide | sbq.org.br |

| C-N Stretch | 1300 - 1280 | Amide | sbq.org.br |

Note: These are approximate ranges based on data for analogous compounds and general spectroscopic rules. Specific values for this compound may vary.

Other Spectroscopic and Analytical Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons. mdpi.com It is particularly powerful for characterizing paramagnetic transition metal complexes, providing detailed information about the metal's oxidation state, coordination geometry, and the nature of the metal-ligand bonds. researchgate.netiitb.ac.in

Although no study explicitly reports an EPR spectrum for a metal complex of this compound, its structural analogs are known to act as effective ligands for transition metals. For example, N-phenylpicolinamide and N-(4-methylphenyl)picolinamide form stable, distorted octahedral complexes with the paramagnetic Mn(II) ion. Other related picolinamide ligands have been shown to form paramagnetic S=1/2 complexes with Fe(III) and Co(II). researchgate.net

In a hypothetical scenario where this compound is complexed with a paramagnetic metal ion like Cu(II) or Mn(II), EPR spectroscopy would be an essential tool for characterization. The resulting spectrum would yield key parameters such as g-values and hyperfine coupling constants. These parameters directly reflect the electronic structure of the metal's d-orbitals and their interaction with the ligand, allowing for the determination of the metal's oxidation state and the symmetry of its coordination environment. nih.gov

X-ray Absorption Spectroscopy (XAS) is a highly sensitive, element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. springernature.comnih.gov It is widely applied to characterize the active sites of metalloproteins and heterogeneous catalysts, as it does not require crystalline samples. nih.gov

No XAS studies have been published on this compound or its metal complexes. However, given its demonstrated ability to act as a ligand for transition metals, XAS represents a powerful potential method for characterization. The technique is broadly divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): The XANES region provides information about the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing metal atom.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides precise information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing metal atom.

If this compound were complexed to a metal, XAS could determine the precise bond lengths between the metal and the coordinating nitrogen and oxygen atoms of the ligand. Furthermore, for nitrogen-containing ligands like picolinamides, Nitrogen K-edge XAS can be employed to directly quantify the degree of metal-ligand covalency by probing the nitrogen 2p character in the frontier molecular orbitals. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic and optical properties of the molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. phcogj.comdergipark.org.tr For a molecule like N-(4-Methylbenzyl)picolinamide, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), are used to determine its optimized ground-state geometry. mdpi.com This analysis yields key structural parameters like bond lengths, bond angles, and dihedral angles.

A critical aspect of DFT analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the DFT calculations. nih.gov These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are vital for predicting how the molecule will interact with other reagents or biological targets. mdpi.com

In the context of reaction mechanisms, DFT is used to model the energy profiles of chemical reactions. This involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them. By identifying the lowest energy pathway, DFT can elucidate reaction mechanisms and predict reaction kinetics, although specific mechanistic studies for this compound are not prominently available in the literature. phcogj.com

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

| Dipole Moment (μ) | ~ 3.0 - 4.0 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: Values are representative and based on DFT calculations of analogous picolinamide (B142947) and nicotinamide (B372718) structures found in the literature. dergipark.org.trresearchgate.net Actual values for this compound would require specific calculation.

The interaction of molecules with light is fundamental to their use in optoelectronic applications. Computational methods are essential for predicting the linear and nonlinear optical (NLO) properties of organic compounds like this compound. rsc.orgnih.gov NLO materials are crucial for technologies such as optical switching and frequency conversion. jhuapl.edu

Linear optical properties are described by the polarizability (α), which measures the distortion of the electron cloud in an electric field. Nonlinear properties are characterized by hyperpolarizabilities, with the first-order hyperpolarizability (β) being particularly important for second-harmonic generation. northwestern.edu DFT calculations can effectively predict these parameters. nih.gov Molecules with significant NLO responses often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer upon excitation. acrhem.org

For this compound, the pyridine (B92270) ring acts as an electron-withdrawing group, while the methylbenzyl group is weakly electron-donating. This donor-acceptor framework, connected by the amide bridge, suggests potential for NLO activity. Theoretical calculations would involve computing the polarizability and hyperpolarizability tensors to quantify this potential. nih.gov

| Parameter | Typical Unit | Significance in Optoelectronics |

|---|---|---|

| Mean Polarizability (α) | 10-24 esu | Describes the linear response of the molecule to an electric field, related to the refractive index. |

| First-Order Hyperpolarizability (β) | 10-30 esu | Measures the second-order nonlinear optical response; a large value is desirable for applications like frequency doubling. |

| Third-Order Susceptibility (χ(3)) | 10-14 esu | Relates to the third-order NLO response, important for optical switching and limiting. acrhem.org |

Note: This table presents typical parameters and units for NLO studies on organic molecules. acrhem.org Specific values for this compound would require dedicated computational investigation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the dynamic behavior of this compound and its interactions with complex biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid receptor. phcogj.com This method is instrumental in drug discovery for identifying potential therapeutic targets and predicting binding affinity. Picolinamide derivatives have been investigated as inhibitors for various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), highlighting the therapeutic potential of this chemical class. nih.gov

| Parameter | Example | Interpretation |

|---|---|---|

| Target Protein | 11β-HSD1 | The biological macromolecule whose function is to be modulated. nih.gov |

| Binding Energy | -8.5 kcal/mol | An estimate of the binding affinity; more negative values indicate stronger binding. |

| Key Interacting Residues | Tyr183, Ser170 | Specific amino acids in the active site that form stabilizing interactions with the ligand. |

| Types of Interactions | Hydrogen bond with amide C=O; π-π stacking with pyridine ring | The specific non-covalent forces that stabilize the ligand in the binding pocket. |

Note: The data in this table is hypothetical and serves as an illustrative example of what a molecular docking study for a picolinamide derivative might reveal.

Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation about its single bonds. Due to the rotatable bonds in its structure—notably the C-N amide bond and the bonds connecting the rings to the central amide moiety—this compound is a flexible molecule. A study of the closely related N-(4-methoxyphenyl)picolinamide revealed that the dihedral angle between the pyridine and benzene (B151609) rings is approximately 14.25°, indicating a non-planar conformation. nih.gov The molecule is stabilized by intramolecular hydrogen bonds. nih.gov

Computational methods can be used to systematically explore the conformational space of this compound to identify stable, low-energy conformers. The results of such an analysis can be visualized as a potential energy landscape, which maps each conformation to its corresponding energy level. rsc.org Identifying the global minimum energy conformation and other low-energy, accessible conformations is crucial, as the molecule's three-dimensional shape dictates its ability to interact with biological targets. nih.gov

Peptidomimetics are molecules designed to mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. wikipedia.org They are often used to target protein-protein interactions (PPIs), which are frequently mediated by secondary structures like α-helices.

Notably, picolinamide-based scaffolds have been specifically reported as mimetics of one face of an α-helix. nih.gov The rigid, planar nature of the amide bond combined with the appended aromatic rings allows the molecule to project substituents in defined spatial vectors. In this compound, the 4-methylbenzyl and pyridine groups could theoretically be positioned to mimic the side chains of key "hot spot" amino acid residues on an α-helix (e.g., residues at the i, i+3, and i+4 positions). Computational modeling can be used to overlay the lowest-energy conformer of this compound with known helical peptide structures to assess its structural mimicry and potential as a PPI inhibitor.

Theoretical Approaches to Spectroscopic Data

Theoretical calculations are instrumental in the assignment and interpretation of vibrational spectra. Methods such as Density Functional Theory (DFT) have proven to be highly effective in predicting the vibrational wavenumbers of molecules, providing a basis for a detailed understanding of their molecular vibrations.

The prediction of vibrational wavenumbers for this compound can be approached using quantum chemical calculations. DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed for this purpose. researchgate.net The process begins with the optimization of the molecule's geometric structure to find its lowest energy conformation. researchgate.net Following geometry optimization, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian nuclear coordinates and then solving the secular equation. uit.no

For related compounds like picolinamide and its isomers, DFT calculations have been successfully used to assign the bands observed in experimental infrared (IR) and Raman spectra. core.ac.uknih.gov These theoretical spectra are often scaled by a factor to correct for anharmonicity and the approximate nature of the exchange-correlation functional, leading to a better agreement with experimental data. core.ac.uk The potential energy distribution (PED) analysis is also a critical component of these calculations, as it allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. nih.gov

For a molecule like this compound, theoretical predictions would allow for the detailed assignment of vibrations associated with the picolinamide core and the 4-methylbenzyl substituent. A representative, hypothetical dataset comparing theoretical and experimental vibrational wavenumbers for this compound, based on typical results for similar molecules, is presented in Table 1.

Table 1: Hypothetical Comparison of Theoretical and Experimental Vibrational Wavenumbers for this compound This table is for illustrative purposes and is based on typical data from computational studies of related molecules.

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Assignment (PED) |

| ν(N-H) | 3450 | 3448 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | 3080, 3055, 3020 | C-H stretching in pyridine and benzene rings |

| ν(C-H) methyl | 2950, 2870 | 2948, 2865 | Asymmetric and symmetric C-H stretching of CH₃ group |

| ν(C=O) | 1675 | 1678 | C=O stretching (Amide I) |

| δ(N-H) + ν(C-N) | 1580 | 1585 | N-H bending and C-N stretching (Amide II) |

| ν(C=C), ν(C=N) | 1600-1400 | 1595, 1570, 1480, 1450 | Aromatic ring stretching |

| δ(C-H) methyl | 1460, 1380 | 1462, 1378 | Asymmetric and symmetric C-H bending of CH₃ group |

| ν(C-N) | 1320 | 1325 | C-N stretching |

| γ(C-H) | 900-650 | 880, 820, 750 | Out-of-plane C-H bending |

Computational Thermochemistry of Related Systems

Computational thermochemistry allows for the determination of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy of molecules. nih.gov These calculations are particularly valuable for understanding the stability and reactivity of compounds. High-level ab initio methods and composite methods like Gaussian-n (Gn) theories (e.g., G3 and G4) are often used to achieve high accuracy in these predictions. nih.govresearchgate.net

For systems related to this compound, such as substituted benzoxazolinones and nitrophthalic anhydrides, computational methods have been used to calculate their gas-phase enthalpies of formation. nih.govmdpi.com These theoretical values are often compared with experimental data obtained from techniques like combustion calorimetry to validate the computational models. nih.govmdpi.com The calculations typically involve obtaining the optimized molecular geometry and vibrational frequencies, which are then used to compute the thermal corrections to the electronic energy. mdpi.com

The study of thermodynamic properties at different temperatures can also be performed computationally. researchgate.netnih.gov By calculating properties like heat capacity, enthalpy, and entropy at various temperatures, it is possible to understand how the thermodynamic stability of a compound changes with temperature. nih.gov For instance, in a study of N-(4-hydroxyphenyl)picolinamide, thermodynamic parameters were determined at different temperatures using DFT calculations. researchgate.net A similar approach for this compound and its analogs would provide valuable data on their thermodynamic behavior. A hypothetical representation of such data is shown in Table 2.

Table 2: Hypothetical Calculated Thermodynamic Properties of this compound at Different Temperatures This table is for illustrative purposes and is based on typical data from computational studies of related molecules.

| Temperature (K) | Heat Capacity (C_p) (J/mol·K) | Enthalpy (H) (kJ/mol) | Entropy (S) (J/mol·K) |

| 298.15 | 250.5 | 45.2 | 450.8 |

| 400 | 305.1 | 78.3 | 530.2 |

| 500 | 350.7 | 115.6 | 600.5 |

| 600 | 388.2 | 156.4 | 665.1 |

Future Directions and Emerging Research Avenues

Development of Novel Picolinamide (B142947) Scaffolds with Enhanced Bioactivity

The development of novel picolinamide scaffolds is a key area of research aimed at discovering compounds with improved therapeutic potential. By modifying the core picolinamide structure, scientists are creating new derivatives with enhanced bioactivity against a range of diseases.

Recent studies have focused on the synthesis and evaluation of new picolinamide-based compounds as potential antitumor agents. For instance, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and tested against various tumor cell lines. mdpi.com These compounds demonstrated the ability to inhibit the proliferation of human cancer cell lines, such as HepG2 and HCT116, at low micromolar concentrations. mdpi.com One of the most potent analogs from this series was found to prolong the longevity of mice with colon carcinoma by suppressing angiogenesis and inducing apoptosis and necrosis. mdpi.com

Another study focused on the development of novel N-methylpicolinamide-4-thiol derivatives. mdpi.com One compound from this series, compound 6p, exhibited potent and broad-spectrum anti-proliferative activities in vitro against several human cancer cell lines, with performance exceeding that of the established drug sorafenib. mdpi.com Molecular docking studies suggested that this compound selectively inhibits Aurora-B kinase, a key protein involved in cell division. mdpi.com

Furthermore, researchers have designed and synthesized novel picolinamide-based derivatives as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial target in cancer therapy due to its role in tumor angiogenesis. nih.gov Several of these new compounds showed promising in vitro antiproliferative activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines. nih.gov

The antifungal potential of picolinamide derivatives is also being investigated. A study on novel substituted picolinamides revealed significant antifungal activity against a variety of soil-borne phytopathogens. scialert.net In particular, chloro-substituted picolinamide derivatives demonstrated the highest efficacy against Rhizoctonia solani and Alternaria alternata. scialert.net

The following table summarizes the bioactivity of selected novel picolinamide scaffolds:

| Derivative Class | Target/Activity | Key Findings |

| 4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives | Antitumor | Inhibition of HepG2 and HCT116 cell proliferation; suppression of angiogenesis and induction of apoptosis in vivo. mdpi.com |

| N-Methylpicolinamide-4-thiol derivatives | Antitumor | Potent and broad-spectrum anti-proliferative activity; selective inhibition of Aurora-B kinase. mdpi.com |

| Picolinamide-based VEGFR-2 inhibitors | Antitumor | Antiproliferative activity against A549 and HepG2 cell lines. nih.gov |

| Substituted picolinamides | Antifungal | Significant activity against soil-borne pathogens; chloro-substituted derivatives showed highest efficacy. scialert.net |

| Isoxazoline cyclopropyl-picolinamide derivatives | Insecticidal | Excellent activity against various insect pests with lower toxicity to bees compared to existing insecticides. acs.org |

These examples highlight the versatility of the picolinamide scaffold and the potential for developing new therapeutic agents with enhanced bioactivity through targeted structural modifications.

Exploration of New Catalytic Applications

The picolinamide moiety is not only a key component of biologically active molecules but also a versatile directing group in catalysis, enabling the selective functionalization of C-H bonds. This has led to the exploration of new catalytic applications for picolinamide derivatives.

Picolinamide has been successfully employed as a bidentate directing group in cobalt-catalyzed C-H activation and functionalization. chim.it For example, the annulation of a picolinamide derivative of 1-methylbenzylamine with 2-butyne, catalyzed by a cobalt complex, yields a 1,2-dihydroisoquinoline (B1215523) derivative. chim.it The picolinamide directing group can be readily removed under basic conditions, providing access to the corresponding isoquinoline. chim.it

In rhodium(I)-catalyzed reactions, the picolinamide moiety has been shown to be crucial for the C8-alkylation of 1-naphthylamide derivatives with various alkenes. acs.org This reaction proceeds through a stable metallacycle intermediate formed with the picolinamide group. acs.org Similarly, picolinamide has been used as a directing group in silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives with azodicarboxylates at room temperature. mdpi.com

Furthermore, picolinamide has been utilized as a traceless directing group in cobalt-catalyzed carbonylation of the C(sp2)-H bond of amino acid derivatives. nih.gov This method allows for the efficient synthesis of isoindolinone derivatives using carbon monoxide as the carbonyl source. nih.gov The picolinamide group can be cleaved and recycled, making the process more efficient. acs.org

The catalytic activity of picolinamide-based systems extends to hydrogenation reactions as well. A catalyst with a 4-hydroxy-N-methylpicolinamidate ligand has demonstrated excellent activity for the hydrogenation of CO2 to formate (B1220265) in basic water, even under ambient conditions. acs.org An iridium picolinamide catalyst immobilized on silica (B1680970) has also been developed for the hydrogenation of CO2 and the dehydrogenation of formic acid, showcasing the potential for heterogeneous catalysis. acs.org

The table below provides an overview of the catalytic applications of picolinamide derivatives:

| Catalytic Reaction | Metal Catalyst | Role of Picolinamide | Substrate | Product |

| C-H Alkenylation | Cobalt | Bidentate directing group | Benzylamine (B48309) derivative | 1,2-Dihydroisoquinoline derivative |

| C8-Alkylation | Rhodium(I) | Bidentate directing group | 1-Naphthylamide derivative | C8-alkylated 1-naphthylamide |

| C4-H Amination | Silver(I) | Bidentate directing group | 1-Naphthylamine derivative | 4-Aminated 1-naphthylamine |

| C(sp2)-H Carbonylation | Cobalt | Traceless directing group | Amino acid derivative | Isoindolinone derivative |

| CO2 Hydrogenation | Iridium | Anionic ligand | Carbon dioxide | Formate |

The ongoing exploration of picolinamide derivatives in catalysis is expected to yield novel and efficient synthetic methodologies for the construction of complex organic molecules.

Advanced Mechanistic Elucidation of Ligand-Receptor Interactions

A deeper understanding of how picolinamide-based ligands interact with their biological targets at a molecular level is crucial for the rational design of more effective drugs. Advanced analytical techniques and computational methods are being employed to elucidate these ligand-receptor interactions in detail.

X-ray crystallography has been instrumental in revealing the binding modes of picolinamide derivatives to their target proteins. For example, the co-crystal structure of a picolinamide compound with Sec14p, a phosphatidylinositol-transfer protein, confirmed that the inhibitor binds within the lipid-binding pocket. nih.gov This structural information rationalized the observed structure-activity relationships and the resistance-conferring mutations identified in functional variomics screens. nih.gov

In the context of metabotropic glutamate (B1630785) receptors (mGluRs), which are important targets for neurological disorders, the discovery of picolinamide-based allosteric modulators has spurred detailed mechanistic studies. The crystal structures of mGlu1 and mGlu5 receptors in complex with allosteric modulators have provided significant insights into their binding sites. mdpi.com These structures have enabled computational analyses to compare the binding modes of positive and negative allosteric modulators, revealing both common and unique interactions. mdpi.com

For instance, the discovery of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238) as a potent and selective negative allosteric modulator of mGlu5 led to extensive pharmacological characterization. acs.org Binding studies confirmed its interaction with a known allosteric binding site on the receptor. acs.org

The study of ligand-receptor binding kinetics, in addition to traditional structure-activity relationships, is also gaining importance. Kinetic studies can provide valuable information about the allosteric modulation of receptors and aid in the selection of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles. universiteitleiden.nl

The following table summarizes key findings from studies on picolinamide ligand-receptor interactions:

| Ligand/Receptor | Method | Key Findings |

| Picolinamide derivative / Sec14p | X-ray crystallography, functional variomics | The inhibitor binds in the lipid-binding pocket, explaining structure-activity relationships and resistance mutations. nih.gov |

| VU0424238 / mGlu5 Receptor | Binding assays, PET imaging | The compound is a potent and selective negative allosteric modulator that binds to a known allosteric site. acs.org |

| Picolinamide NAMs / mGlu5 Receptor | Computational modeling | Identification of key amino acids for binding in the allosteric site. mdpi.com |

These advanced mechanistic studies are paving the way for the structure-based design of novel picolinamide derivatives with fine-tuned pharmacological properties.

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational and experimental methods has become a cornerstone of modern drug discovery, accelerating the identification and optimization of new therapeutic agents. bioscipublisher.comfrontiersin.org This integrated approach is being increasingly applied to the design of novel picolinamide-based drugs.

Computational techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, allow for the virtual screening of large compound libraries and the prediction of their biological activity. nih.govfrontiersin.org This significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

In the development of picolinamide-based inhibitors, computational methods have been used to predict binding modes and rationalize structure-activity relationships. For example, molecular docking studies were performed to investigate the binding of novel picolinamide-based VEGFR-2 inhibitors to the receptor's active site. nih.gov Similarly, in the discovery of new antifungal picolinamides, computational docking was used to predict their interactions with the target enzyme. nih.gov

Machine learning and artificial intelligence are also emerging as powerful tools in drug design. gsconlinepress.com These methods can be used to build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetics, based on large datasets of chemical and biological information. univie.ac.at

The integration of computational design with experimental validation is a powerful strategy. For instance, a structure-based drug design approach was used to convert a CSF-1R kinase inhibitor into a different binding mode, which was then confirmed experimentally. researchgate.net In another example, computational analysis of matched molecular pairs guided the optimization of picolinamide-derived LRRK2 inhibitors, leading to compounds with improved brain penetration and selectivity. nih.gov

The following table highlights the application of integrated computational and experimental approaches in picolinamide drug design:

| Research Area | Computational Method | Experimental Method | Outcome |